5-(iodomethyl)-2H-tetrazole

Lipophilicity Physicochemical Property Medicinal Chemistry

Standard bromo/chloro analogs often fail to alkylate weakly nucleophilic substrates, causing low yields and stalled medicinal chemistry or energetic materials projects. 5-(Iodomethyl)-2H-tetrazole eliminates this bottleneck with a weak C-I bond (BDE ~57 kcal/mol) that dramatically accelerates SN2 rates. Key advantages: (1) Enables alkylation of stabilized polynitrate anions and other poor nucleophiles that are unreactive with chloro/bromo versions. (2) Provides a LogP increase of 0.2-0.8 units vs. the chloromethyl analog, improving passive permeability of tetrazole-based bioisosteres. (3) Serves as a heavy-atom derivative for iodide-SAD phasing in X-ray crystallography. (4) High density (2.543 g/cm³) simplifies phase separation during scale-up workup. Each lot ships with Certificate of Analysis.

Molecular Formula C2H3IN4
Molecular Weight 209.98 g/mol
CAS No. 107933-72-2
Cat. No. B026467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(iodomethyl)-2H-tetrazole
CAS107933-72-2
Synonyms5-(IODOMETHYL)-1H-TETRAZOLE
Molecular FormulaC2H3IN4
Molecular Weight209.98 g/mol
Structural Identifiers
SMILESC(C1=NNN=N1)I
InChIInChI=1S/C2H3IN4/c3-1-2-4-6-7-5-2/h1H2,(H,4,5,6,7)
InChIKeyVEZIOPYRSIVDFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Iodomethyl)-2H-tetrazole (CAS 107933-72-2): Baseline Characteristics and Procurement-Class Positioning


5-(Iodomethyl)-2H-tetrazole (CAS 107933-72-2) is a 5-substituted tetrazole derivative featuring an iodomethyl side chain. The tetrazole ring is a well-established bioisostere of the carboxylic acid functional group, with comparable acidity (pKa ≅ 4.5–4.9) but typically higher lipophilicity and metabolic stability [1]. The compound exists in solution as an equilibrium mixture of 1H- and 2H-tautomers, a property common to 5-substituted tetrazoles that influences its reactivity profile [2]. Computed physicochemical descriptors for this compound include a molecular weight of 209.98 g/mol, a topological polar surface area of 54.5 Ų, and an XLogP3-AA of 0.5 [3]. These properties place it within the chemical space of small-molecule building blocks used extensively in medicinal chemistry and organic synthesis, where the iodomethyl group serves as a reactive handle for further functionalization.

Why 5-(Iodomethyl)-2H-tetrazole Cannot Be Simply Replaced by its Chloro- or Bromo-Methyl Analogs


The selection of a 5-(halomethyl)tetrazole building block is not a trivial decision; the identity of the halogen atom profoundly influences the compound's physicochemical properties, reactivity, and safety profile. The C–I bond is significantly weaker (bond dissociation energy ≅ 57 kcal/mol) compared to C–Br (≅ 68 kcal/mol) and C–Cl (≅ 78 kcal/mol), making the iodomethyl derivative a far more reactive electrophile in nucleophilic substitution reactions [1]. This difference in bond strength translates into measurable disparities in reaction rates, yields, and regioselectivities when these compounds are employed as alkylating agents. Furthermore, the larger atomic radius and higher polarizability of iodine lead to a computed LogP increase of approximately 0.2–0.8 log units relative to the chloromethyl analog, altering the lipophilicity and, consequently, the pharmacokinetic or phase-transfer behavior of any downstream conjugate [2]. The thermal stability and decomposition pathways of C-iodotetrazoles are also known to differ from their lighter halogen counterparts, an important consideration for processes involving elevated temperatures [3]. Ignoring these quantitative differences and substituting a cheaper or more readily available halogen analog can lead to failed syntheses, poor yields, or unexpected safety incidents.

Quantitative Differentiation Evidence for 5-(Iodomethyl)-2H-tetrazole Against Closest Analogs


Enhanced Lipophilicity: LogP Shift of 0.2–0.8 Units Compared to Chloromethyl Analog

The computed octanol-water partition coefficient (LogP) for 5-(iodomethyl)-2H-tetrazole is 0.13, whereas the corresponding value for 5-(chloromethyl)-1H-tetrazole is -0.06 [1]. An alternative source reports a LogP of -0.68 for the chloromethyl analog [2], making the positive LogP shift attributable to iodine substitution between 0.2 and 0.8 log units. This places the iodomethyl derivative above the critical LogP = 0 threshold, indicating it will preferentially partition into organic phases, unlike the chloromethyl compound which is predominantly aqueous-soluble. This difference is directly relevant for liquid-liquid extractions, membrane permeability, and drug-likeness optimization.

Lipophilicity Physicochemical Property Medicinal Chemistry LogP

Superior Leaving Group Ability: Iodide vs. Bromide vs. Chloride in SN2 Alkylation Reactions

The iodide ion is universally recognized as the best leaving group among the halides, with a relative SN2 reactivity order of I > Br > Cl >> F [1]. The carbon-iodine bond dissociation energy (BDE) is approximately 57 kcal/mol, significantly lower than C-Br (~68 kcal/mol) and C-Cl (~78 kcal/mol) [2]. Experimental evidence from the alkylation of dinitromethane salts using 2-methyl-5-iodomethyltetrazole demonstrates that this iodomethyl tetrazole derivative is a competent alkylating agent, delivering products in 'good yields' [3]. While a direct head-to-head yield comparison with the bromomethyl analog has not been published, the fundamental physical-organic principle of leaving group ability provides a strong class-level inference that reactions involving the iodomethyl derivative will proceed with lower activation energy and faster rates under identical conditions. Researchers performing time-sensitive or low-temperature alkylations should expect higher conversion with the iodomethyl derivative.

Nucleophilic Substitution Leaving Group Alkylation Reactivity Kinetics

Higher Density and Refractive Index: Implications for Formulation, Purification, and Phase Behavior

The predicted density of 5-(iodomethyl)-2H-tetrazole is 2.543 g/cm³, substantially higher than that of 5-(bromomethyl)-2H-tetrazole (2.118 g/cm³) and 5-(chloromethyl)-1H-tetrazole (1.578 g/cm³) . The predicted boiling point is 331.1 °C at 760 mmHg, compared to 307.4 °C for the bromomethyl analog . These marked differences in bulk physical properties are a direct consequence of the heavy iodine atom. In practical terms, the high density facilitates phase separation during aqueous workups, and the distinct refractive index (predicted 1.726 vs. 1.572 for the chloro analog) enables convenient monitoring of reactions and chromatographic fractions by refractive index detection.

Physical Property Density Refractive Index Formulation Purification

Documented Alkylation Reactivity in Energetic Materials Synthesis: Evidence from Primary Literature

A primary research article demonstrates the use of 2-methyl-5-iodomethyltetrazole as an alkylating agent for the potassium salts of dinitromethane and dinitroethane, producing 1,3-bis(2′-methyltetrazolyl-5′)-2,2-dinitropropane and 2-methyl-5-(2′,2′-dinitropropyl)tetrazole in good yields [1]. This publication establishes the compound's practical utility in the synthesis of high-nitrogen energetic materials, a field where the reactivity of the halogen leaving group is critical. While direct yield comparisons with bromo or chloro analogs are absent, the choice of the iodomethyl derivative by these authors implies a recognition of its superior reactivity for this demanding alkylation. This contrasts with the more common chloromethyl tetrazoles, which find broader use in less reactivity-challenged nucleophilic substitution reactions [2].

Alkylation Energetic Materials Dinitromethyl Derivatives Synthetic Yield

Highest-Value Application Scenarios for 5-(Iodomethyl)-2H-tetrazole Based on Verifiable Differentiation


Synthesis of High-Nitrogen Energetic Materials Requiring Efficient Alkylation

The documented use of 2-methyl-5-iodomethyltetrazole in the alkylation of dinitroalkane salts [1] establishes a direct precedent for its application in the construction of nitrogen-rich energetic materials. In these syntheses, the superior leaving-group ability of iodide (C–I BDE ≅ 57 kcal/mol) is essential for overcoming the low nucleophilicity of stabilized polynitrate anions, a task for which less reactive chloro- or bromo-analogs would likely fail or give poor yields.

Medicinal Chemistry Building Block for Lipophilicity Optimization (LogP Shift)

In drug discovery programs where a tetrazole moiety is being used as a carboxylic acid bioisostere, the addition of an iodomethyl substituent offers a quantifiable LogP increase of 0.2–0.8 units relative to the chloromethyl version [2]. This shift can be the difference between a compound that is impermeable (LogP < 0) and one that crosses lipid bilayers (LogP > 0), making the iodomethyl derivative the preferred choice for lead optimization when passive permeability is a key objective.

Radiochemical and Heavy-Atom Derivatization for X-ray Crystallography

The high electron density of the iodine atom (density: 2.543 g/cm³) makes 5-(iodomethyl)-2H-tetrazole an ideal heavy-atom derivative for single-wavelength anomalous dispersion (SAD) phasing in protein or small-molecule X-ray crystallography. Soaking or co-crystallization with this compound introduces a strong anomalous scatterer on the tetrazole scaffold, a capability that the chloro or bromo analogs cannot match due to their significantly lower electron densities .

Process Chemistry: High-Temperature Alkylations with Simplified Phase Separation

The combination of a high boiling point (331.1 °C vs. 307.4 °C for the bromo analog) and a high density (2.543 g/cm³) simplifies both the execution and the workup of high-temperature alkylation reactions at preparative scale . The substantial density difference relative to aqueous and most organic phases allows for rapid, clean phase separations, reducing process cycle times and minimizing emulsion formation during scale-up.

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